molecular formula C18H22ClNO B6084478 [1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride

[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride

Cat. No. B6084478
M. Wt: 303.8 g/mol
InChI Key: YJYCGFJGRTXIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride, also known as MDBP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research in the field of pharmacology.

Mechanism of Action

[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters in the synapse, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models, including an increase in dopamine and serotonin levels in the brain, as well as an increase in locomotor activity. The compound has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research in the field of pharmacology. However, one limitation of using the compound is its relatively low potency compared to other SNRIs, which may limit its effectiveness in certain applications.

Future Directions

There are a number of future directions for research on [1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride, including:
1. Further investigation of the compound's mechanism of action and its potential therapeutic effects in various conditions.
2. Development of more potent derivatives of the compound that may have greater efficacy in certain applications.
3. Investigation of the compound's potential as a treatment for addiction and other substance use disorders.
4. Study of the compound's effects on other neurotransmitter systems in the brain, such as the GABAergic and glutamatergic systems.
In conclusion, this compound is a promising compound for scientific research due to its unique mechanism of action and potential therapeutic effects. Further research is needed to fully understand the compound's effects and potential applications in the field of pharmacology.

Synthesis Methods

[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride can be synthesized using a variety of methods, including the reduction of its precursor compound, 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropan-1-one, and the reaction of this compound with various amines. The resulting product is then purified through a series of chromatography and crystallization steps to yield the final product.

Scientific Research Applications

[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride has been used in scientific research for its potential therapeutic effects in a variety of conditions, including depression, anxiety, and addiction. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research in the field of pharmacology.

properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-13-11-16-12-15(8-10-18(16)20-13)17(19)9-7-14-5-3-2-4-6-14;/h2-6,8,10,12-13,17H,7,9,11,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYCGFJGRTXIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(CCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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